Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate is a complex organic compound that belongs to the class of azabicyclohexane derivatives. These compounds are known for their unique bicyclic structure, which imparts significant biological and chemical properties. This compound is often used in pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves cyclopropanation reactions. One common method is the rhodium-catalyzed cyclopropanation of alkenes with diazo compounds . This reaction is stereoselective and can produce either exo- or endo-isomers depending on the reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs metal-catalyzed cyclization of enynes. This method is efficient and allows for the simultaneous formation of both rings in the bicyclic structure . The use of transition metal catalysts, such as rhodium or ruthenium, is common in these processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets in the body. It is believed to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and potentially alleviating symptoms of depression and anxiety .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A simpler analog without the benzyl and ethyl groups.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another derivative with different substituents.
Uniqueness
Ethyl (1R,5S,6S)-3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of the benzyl and ethyl groups enhances its lipophilicity and ability to cross the blood-brain barrier, making it a valuable compound in neurological research .
Properties
IUPAC Name |
3-O-benzyl 6-O-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-20-15(18)14-12-8-17(9-13(12)14)16(19)21-10-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEJHXZQYANNJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CN(C2)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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